L-902,688 - 634193-54-7

L-902,688

Catalog Number: EVT-272087
CAS Number: 634193-54-7
Molecular Formula: C21H27F2N5O2
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Pyrrolidinone, 5-((1E,3R)-4,4-difluoro-3-hydroxy-4-phenyl-1-butenyl)-1-(6-(1H-tetrazol-5-yl)hexyl)-, (5R)-, commonly known as L-902,688 or L-902688, is a selective agonist of the prostaglandin E2 receptor subtype 4 (EP4). [, , , , , , , , , ] This compound is classified as a synthetic prostanoid and is primarily utilized in scientific research to investigate the physiological and pathological roles of the EP4 receptor. [, , , , , , , , , ] L-902,688 exhibits high affinity and selectivity for the EP4 receptor, making it a valuable tool for studying EP4 receptor-mediated signaling pathways and their implications in various biological processes. [, , , , , , , , , ]

Prostaglandin E2 (PGE2)

Compound Description: Prostaglandin E2 (PGE2) is a naturally occurring prostaglandin that acts as a signaling molecule in various physiological processes, including inflammation, pain, and fever. It exerts its effects by binding to four G protein-coupled receptors, designated EP1, EP2, EP3, and EP4. []

Relevance: PGE2 is the endogenous ligand for the EP4 receptor, which is the target of L-902,688. Understanding the broader effects of PGE2 and its interaction with different EP receptors provides context for the specific actions of L-902,688 as an EP4 agonist. [, , , , ] L-902,688 mimics the effects of PGE2 specifically through the EP4 receptor.

Butaprost

Compound Description: Butaprost is a synthetic prostaglandin analog that acts as a selective agonist for the EP2 receptor. [] It is used clinically for its vasodilatory and bronchodilatory properties.

Relevance: Butaprost serves as a pharmacological tool to differentiate the effects mediated by EP2 from those mediated by EP4, the target of L-902,688. In studies investigating the anti-inflammatory effects of PGE2 on human lung macrophages, butaprost was found to be less potent than L-902,688 in inhibiting TNFα generation, indicating that the EP4 receptor plays a more prominent role in this context. []

Compound Description: PgE1-OH is a synthetic prostaglandin analog that exhibits agonist activity at the EP4 receptor. []

Relevance: Similar to L-902,688, PgE1-OH activates the EP4 receptor and has demonstrated potential in enhancing the cytotoxic effects of anti-CD20 monoclonal antibodies against B-cell leukemia and lymphoma cells. [] This suggests a potential synergistic effect between EP4 agonists like L-902,688 and existing cancer therapies.

Iloprost

Compound Description: Iloprost is a synthetic analog of prostacyclin (PGI2) that acts as an agonist at both the IP receptor (the primary receptor for PGI2) and the EP4 receptor. [] It is used clinically for the treatment of pulmonary arterial hypertension (PAH) due to its vasodilatory and antiproliferative effects.

AH-23848

Compound Description: AH-23848 is a selective antagonist of the EP4 receptor. It binds to the receptor and blocks the binding of agonists, such as PGE2 and L-902,688, thereby inhibiting EP4 receptor signaling. []

Relevance: AH-23848 serves as a pharmacological tool to confirm the involvement of the EP4 receptor in the observed effects of L-902,688. For example, in studies investigating the role of L-902,688 in pulmonary arterial hypertension, the use of AH-23848 reversed the beneficial effects of L-902,688, confirming that these effects were indeed mediated through the EP4 receptor. []

Monocrotaline (MCT)

Compound Description: Monocrotaline is a pyrrolizidine alkaloid toxin that is metabolized in the liver to form monocrotaline pyrrole, a reactive metabolite that induces pulmonary vascular injury and leads to the development of experimental pulmonary arterial hypertension (PAH). [, ]

Relevance: While not structurally related to L-902,688, monocrotaline is used to induce PAH in animal models, allowing for the evaluation of the therapeutic potential of L-902,688 in this disease. Studies have shown that L-902,688 can attenuate pulmonary arterial remodeling in MCT-induced PAH rats, suggesting its potential as a treatment for this condition. []

Transforming Growth Factor beta (TGF-β)

Compound Description: Transforming growth factor beta (TGF-β) is a cytokine that plays a complex role in various cellular processes, including cell growth, differentiation, and apoptosis. In the context of cardiovascular disease, TGF-β has been implicated in the pathogenesis of pulmonary arterial hypertension (PAH) by promoting vascular remodeling and fibrosis. []

Relevance: Although not a traditional related compound, TGF-β is relevant to the research on L-902,688 because it serves as a target for the therapeutic effects of L-902,688 in PAH. L-902,688 has been shown to attenuate TGF-β-induced endothelial-mesenchymal transition (EndMT) and reduce right ventricular fibrosis in experimental PAH. [] This suggests that L-902,688 may exert its beneficial effects by interfering with TGF-β signaling pathways involved in PAH development.

Synthesis Analysis

The synthesis of L-902,688 involves several chemical reactions that yield this complex molecule. Although specific synthetic pathways are not detailed in the literature, compounds of similar structure typically undergo multi-step synthesis involving:

  1. Formation of key intermediates: This often includes the construction of the pyrrolidinone ring, which is a common motif in many pharmacologically active compounds.
  2. Functionalization: The introduction of various functional groups such as difluoro and tetrazole moieties to enhance biological activity and selectivity.
  3. Purification: Techniques such as chromatography are likely employed to isolate the final product from by-products and unreacted materials.

The exact parameters (temperature, pressure, solvents) used in the synthesis are not explicitly stated in the available literature but are crucial for optimizing yield and purity.

Molecular Structure Analysis

L-902,688 has a complex molecular structure characterized by several distinct features:

  • Chemical Formula: C₁₈H₂₄F₂N₄O₂
  • Molecular Weight: 366.40 g/mol
  • Structural Features:
    • A pyrrolidinone core that contributes to its receptor binding properties.
    • A difluorophenyl group which enhances lipophilicity.
    • A hexyl chain containing a tetrazole ring that is crucial for receptor selectivity.

The three-dimensional conformation of L-902,688 allows it to effectively interact with the EP4 receptor, facilitating its agonistic activity .

Chemical Reactions Analysis

L-902,688 participates in various chemical reactions primarily through its interaction with the EP4 receptor. Key reactions include:

  1. Receptor Activation: Binding to the EP4 receptor activates intracellular signaling pathways involving cyclic AMP (cAMP) production.
  2. Biological Effects: The activation leads to downstream effects such as vasodilation and neuroprotection by modulating inflammatory responses and endothelial cell behavior.
  3. Pharmacological Interactions: Studies have shown that L-902,688 can enhance the effects of other drugs like ibrutinib and venetoclax in cancer therapy .

These interactions highlight its potential as a therapeutic agent in both neuroprotective and anti-cancer applications.

Mechanism of Action

The mechanism of action for L-902,688 primarily involves its role as an agonist at the EP4 receptor:

  1. Activation of Signaling Pathways: Upon binding to EP4, L-902,688 stimulates the Gs protein pathway leading to increased levels of cAMP.
  2. Physiological Effects:
    • Neuroprotection: In models of ischemic stroke, L-902,688 has been shown to reduce blood-brain barrier damage by decreasing matrix metalloproteinase activity (MMP-3 and MMP-9) and pro-inflammatory cytokines (IL-1β and IL-6) .
    • Cardiovascular Benefits: The compound has been demonstrated to attenuate right ventricular cardiac fibrosis by suppressing endothelial-to-mesenchymal transition (EndMT), indicating a protective role against pulmonary arterial hypertension .

These actions suggest that L-902,688 could be beneficial in treating conditions characterized by inflammation and tissue remodeling.

Physical and Chemical Properties Analysis

L-902,688 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like DMSO but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.
  • Half-life: In vivo studies indicate a half-life that supports its use in therapeutic settings without frequent dosing .

These properties are crucial for determining the appropriate formulation and delivery method for clinical applications.

Applications

The potential applications of L-902,688 span multiple fields:

  1. Neurology: Its ability to protect against ischemic damage makes it a candidate for treating stroke and other neurodegenerative diseases.
  2. Cardiology: The compound's effects on cardiac fibrosis suggest applications in managing pulmonary arterial hypertension and heart failure.
  3. Oncology: By enhancing the efficacy of existing cancer therapies through synergistic effects with other agents like ibrutinib and venetoclax, L-902,688 may serve as an adjunct treatment in chronic lymphocytic leukemia .
Introduction to L-902,688 and Prostanoid EP4 Receptor Agonism

Pharmacological Classification of L-902,688 as a Selective EP4 Receptor Agonist

L-902,688 (chemical name: (5R)-5-[(1E,3R)-4,4-difluoro-3-hydroxy-4-phenylbut-1-en-1-yl]-1-[6-(1H-1,2,3,4-tetrazol-5-yl)hexyl]pyrrolidin-2-one) is a potent and highly selective synthetic agonist of the prostaglandin E2 (PGE2) EP4 receptor subtype. It exhibits a binding affinity (Ki) of 0.38 nM and half-maximal effective concentration (EC50) of 0.6 nM for the human EP4 receptor, as established through radioligand binding and functional cAMP assays [3] [8] [9]. Its selectivity profile exceeds 4,000-fold relative to other prostanoid receptors (EP1, EP2, EP3, FP, IP, TP) and non-prostanoid GPCRs, attributed to its unique structural features, including stereospecific hydroxyl and difluorophenyl groups critical for EP4 binding pocket recognition [8] [9]. The molecular weight of L-902,688 is 419.47 g/mol (C₂₁H₂₇F₂N₅O₂), with hydrogen bond donor/acceptor counts of 2/6 and moderate lipophilicity (XLogP: 4.02) [9].

Table 1: Pharmacodynamic Profile of L-902,688

ParameterValueAssay SystemSignificance
Ki (EP4)0.38 nMHuman recombinant receptorsSub-nanomolar binding affinity
EC50 (EP4)0.6 nMcAMP accumulation in HEK cellsHigh potency in functional assays
Selectivity (EP4/EP1)>4,000xCompetitive binding assaysMinimizes off-target receptor interactions
Selectivity (EP4/EP3)>4,000xCompetitive binding assaysAvoids Gi-mediated counter-regulatory effects

Mechanistically, L-902,688 activates EP4 via Gαs-mediated cAMP transient elevation, though its anti-inflammatory effects may also involve cAMP-independent pathways. These include recruitment of β-arrestin-2 and interaction with EP4 receptor-associated protein (EPRAP), which stabilizes the NF-κB inhibitor p105, suppressing inflammatory gene transcription [1] [6]. This multi-pathway engagement underpins its functional versatility across disease models.

Role of EP4 Receptor Signaling in Inflammatory and Ischemic Pathologies

The EP4 receptor, a G-protein coupled receptor (GPCR) widely expressed in immune cells (macrophages, dendritic cells), vascular endothelium, and renal/cardiac tissues, mediates both homeostatic and pathophysiological processes. Its activation counteracts inflammation through:

  • Macrophage Polarization: Suppresses pro-inflammatory cytokine/chemokine release (TNF-α, IL-12, MCP-1) and enhances anti-inflammatory mediators like IL-10 [1] [7].
  • Dendritic Cell Tolerization: Induces tolerogenic DCs (LDCs) with reduced MHC-II/CD80/CD86 expression but elevated CCR7, enhancing IL-10 secretion and regulatory T cell priming while attenuating Th1/Th17 responses [7] [10].
  • Endothelial Stabilization: Preserves blood-brain barrier (BBB) integrity by inhibiting matrix metalloproteinase (MMP)-3/9 activity and upregulating tight junction proteins (occludin, ZO-1) [4] [5].

Table 2: Therapeutic Effects of L-902,688 in Preclinical Disease Models

PathologyModelKey OutcomesProposed Mechanism
Ischemic StrokeRat MCAO (90 min reperfusion)↓ Infarct size (46%), ↓ IgG extravasation, ↓ MMP-9 activity, neurological improvement (3 weeks) [4] [5]MMP-3/9 suppression, BBB protection
Myocardial IschemiaMouse I/R, EP4-KO hearts↓ Infarct size (32%), ↑ Left ventricular function; EP4-KO exacerbates injury [6]HIF-1α/COX-2/PGE₂ axis stabilization
Asthma ExacerbationHDM-challenged mice + Influenza↓ Airway hyperresponsiveness, ↓ BALF eosinophils, ↑ MDSC suppressive activity [2]Arginase-1 induction, T-cell suppression
Acute Kidney Injury (AKI)Renal I/R mice↓ Tubular apoptosis, ↓ ROS, ↑ Tubular epithelial cell migration [7] [10]Tolerogenic DC generation, IL-10 induction
Pulmonary Arterial Hypertension (PAH)Monocrotaline rat model↓ Right ventricular fibrosis, ↓ Endothelial-mesenchymal transition [8]PPARγ activation

In ischemic conditions, EP4 agonism demonstrates organ-protective effects:

  • Cerebral Ischemia: L-902,688 (1 mg/kg i.v.) administered at reperfusion reduces cortical infarct volume by 46% and IgG extravasation by 60% at 24h post-stroke. This correlates with attenuated MMP-9 enzymatic activity (84% reduction) and preserved occludin expression, limiting neuroinflammation [4] [5].
  • Cardiac Ischemia: EP4 activation stabilizes hypoxia-inducible factor-1α (HIF-1α), driving COX-2-derived PGE₂ synthesis in cardiomyocytes. This creates a cardioprotective feedback loop, reducing infarct size and improving ventricular contractility after I/R [6].
  • Renal Ischemia: Pre-treatment with L-902,688 generates EP4highCCR7high dendritic cells that mitigate tubular epithelial apoptosis during hypoxia-reoxygenation. Co-culture experiments show 75% reduction in TCMK-1 cell ROS and 2.3-fold enhanced migration, indicating tissue-reparative effects [7] [10].

Figure: EP4 Signaling Pathways Modulated by L-902,688

PGE₂/Inflammatory Stimulus  │  └─► EP4 Receptor ────┬─► Gαs/cAMP/PKA ────┬─► CREB phosphorylation  │                   └─► Anti-inflammatory gene expression  ├─► EPRAP/p105 ────────┬─► NF-κB inhibition  │                      └─► MMP-3/9 suppression  ├─► β-arrestin-2 ──────► MAPK modulation  └─► PI3K/Akt ──────────► HIF-1α stabilization → Cell survival  

In chronic inflammatory settings like asthma, L-902,688 systemically expands myeloid-derived suppressor cells (MDSCs) that dampen airway hyperresponsiveness via arginase-1-dependent pathways, demonstrating its capacity to modulate innate immunity beyond acute injury [2]. These multi-organ protective effects position EP4 agonism as a compelling strategy for inflammatory and ischemic pathologies where current therapies remain inadequate.

Properties

CAS Number

634193-54-7

Product Name

L-902,688

IUPAC Name

(5R)-5-[(E,3R)-4,4-difluoro-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one

Molecular Formula

C21H27F2N5O2

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C21H27F2N5O2/c22-21(23,16-8-4-3-5-9-16)18(29)13-11-17-12-14-20(30)28(17)15-7-2-1-6-10-19-24-26-27-25-19/h3-5,8-9,11,13,17-18,29H,1-2,6-7,10,12,14-15H2,(H,24,25,26,27)/b13-11+/t17-,18+/m0/s1

InChI Key

WPTLQOYLIXWRNN-SLKVGHROSA-N

SMILES

C1CC(=O)N(C1C=CC(C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3

Solubility

Soluble in DMSO

Synonyms

(5R)-5-((1E,3R)-4,4-difluoro-3-hydroxy-4-phenyl-1-buten-1-yl)-1-(6-(2H-tetrazol-5-yl)hexyl)-2-pyrrolidinone
L-902,688
L-902688

Canonical SMILES

C1CC(=O)N(C1C=CC(C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3

Isomeric SMILES

C1CC(=O)N([C@H]1/C=C/[C@H](C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.